![molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0](/img/structure/B12437426.png)
[3,3'-Bipyridine]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridine]-4,4’-diol is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-4,4’-diol typically involves the coupling of pyridine derivatives. One common method is the transition-metal-catalyzed C–H arylation of heteroarenes, which allows for the formation of bipyridine derivatives through the Pd-catalyzed non-directed C-3 arylation of pyridine . This method provides good yields and is widely used in the preparation of bipyridine compounds.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are efficient and scalable, making them suitable for large-scale production. Additionally, electrochemical methods and other innovative techniques are being developed to improve the efficiency and yield of bipyridine synthesis .
化学反応の分析
Types of Reactions
[3,3’-Bipyridine]-4,4’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of [3,3’-Bipyridine]-4,4’-diol include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from the reactions of [3,3’-Bipyridine]-4,4’-diol depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield bipyridine N-oxides, while reduction reactions can produce bipyridine derivatives with altered electronic properties. Substitution reactions can lead to the formation of various functionalized bipyridine compounds.
科学的研究の応用
[3,3’-Bipyridine]-4,4’-diol has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a ligand in coordination chemistry, forming complexes with transition metals . These complexes have distinctive optical properties and are of interest for studies in electron and energy transfer, supramolecular chemistry, and catalysis .
In biology and medicine, bipyridine derivatives, including [3,3’-Bipyridine]-4,4’-diol, are used as biologically active molecules. For example, milrinone, a bipyridine derivative, is used for the short-term treatment of acute decompensated heart failure due to its positive inotropic and vasodilatory effects .
In industry, bipyridine compounds are used in the manufacture of pesticides and as components in electrochromic devices, molecular machines, and redox-flow batteries .
作用機序
The mechanism of action of [3,3’-Bipyridine]-4,4’-diol involves its interaction with molecular targets and pathways. For instance, bipyridine derivatives like milrinone inhibit phosphodiesterase-3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and improved cardiac function . The compound’s ability to form coordination complexes with transition metals also plays a crucial role in its chemical and biological activities .
類似化合物との比較
[3,3’-Bipyridine]-4,4’-diol can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications differ based on the position of the nitrogen atoms and the functional groups attached to the pyridine rings .
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
The unique properties of [3,3’-Bipyridine]-4,4’-diol, such as its ability to undergo various chemical reactions and form coordination complexes, make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
27353-34-0 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14) |
InChIキー |
CYUVDMSKOCUYRV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C(C1=O)C2=CNC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


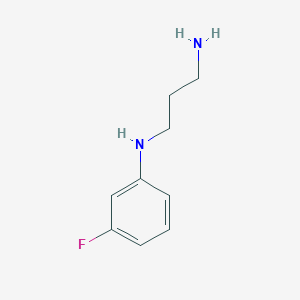
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
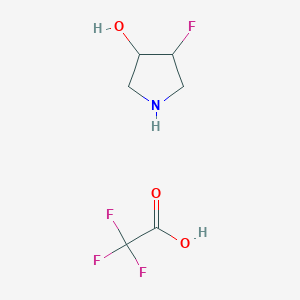
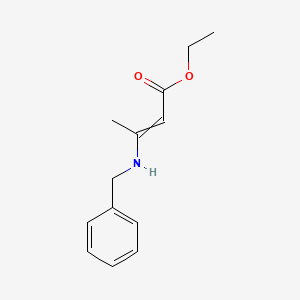
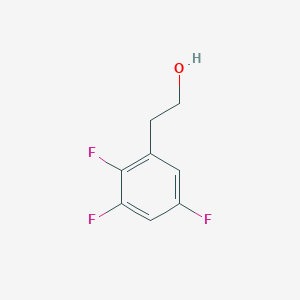
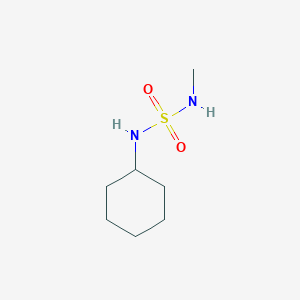
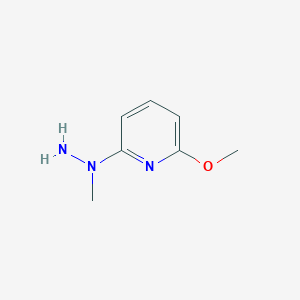
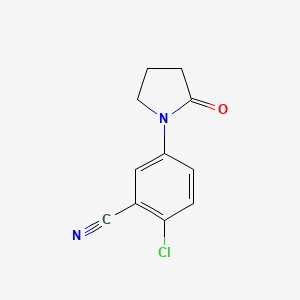
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
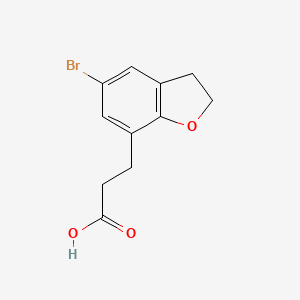


![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
